molecular formula C17H21NO2S B14931668 N-cyclohexyl-N-methylnaphthalene-2-sulfonamide

N-cyclohexyl-N-methylnaphthalene-2-sulfonamide

Cat. No.: B14931668
M. Wt: 303.4 g/mol
InChI Key: BFGHGFVWGCHZQR-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-methyl-2-naphthalenesulfonamide is an organic compound with the molecular formula C17H21NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a naphthalene ring, with cyclohexyl and methyl substituents on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-methyl-2-naphthalenesulfonamide typically involves the reaction of 2-naphthalenesulfonyl chloride with N-cyclohexyl-N-methylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures.
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N-cyclohexyl-N-methyl-2-naphthalenesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-methyl-2-naphthalenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-cyclohexyl-N-methyl-2-naphthalenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methyl-2-naphthalenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-N-methyl-2-benzenesulfonamide: Similar structure but with a benzene ring instead of a naphthalene ring.

    N-cyclohexyl-N-methyl-2-toluenesulfonamide: Similar structure but with a toluene ring instead of a naphthalene ring.

    N-cyclohexyl-N-methyl-2-anthracenesulfonamide: Similar structure but with an anthracene ring instead of a naphthalene ring.

Uniqueness

N-cyclohexyl-N-methyl-2-naphthalenesulfonamide is unique due to the presence of the naphthalene ring, which imparts specific chemical and physical properties. The naphthalene ring can enhance the compound’s stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C17H21NO2S

Molecular Weight

303.4 g/mol

IUPAC Name

N-cyclohexyl-N-methylnaphthalene-2-sulfonamide

InChI

InChI=1S/C17H21NO2S/c1-18(16-9-3-2-4-10-16)21(19,20)17-12-11-14-7-5-6-8-15(14)13-17/h5-8,11-13,16H,2-4,9-10H2,1H3

InChI Key

BFGHGFVWGCHZQR-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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